molecular formula C11H14N2O B12051162 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol

Katalognummer: B12051162
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: XKDIRIKFCMKAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazoline family. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a methyl group and a 4-methylphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol typically involves the reaction of a suitable chalcone with hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Chalcone Preparation: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-methylacetophenone with benzaldehyde.

    Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate in ethanol, with acetic acid as a catalyst, under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazoline derivative with similar structural features.

    2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: A related compound with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

5-methyl-2-(4-methylphenyl)-1,3-dihydropyrazol-3-ol

InChI

InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-7,11-12,14H,1-2H3

InChI-Schlüssel

XKDIRIKFCMKAHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(C=C(N2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.